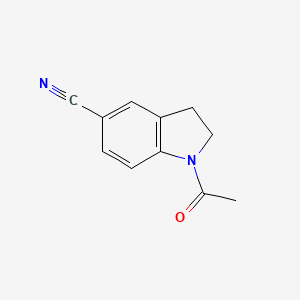

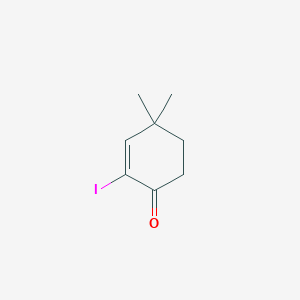

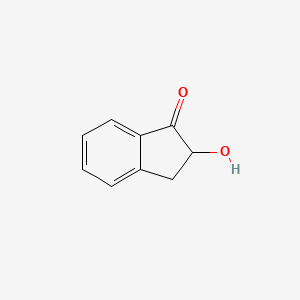

2-Iodo-4,4-dimethylcyclohex-2-enone

Descripción general

Descripción

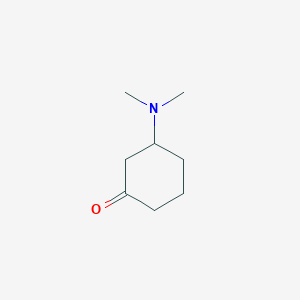

2-Iodo-4,4-dimethylcyclohex-2-enone is a chemical compound with the molecular formula C8H11IO . It is used in research and development .

Synthesis Analysis

The synthesis of this compound involves a reaction in an oven-dried round-bottom flask containing compound 16 (0.5 mL, 3.80 mmol, 1.0 eq.) taken in 12 mL of THF and H2O mixture (1:1) and K2CO3 (630 mg, 4.561 mmol, 1.2 eq.) . The reaction mixture is stirred at 0 C for 10 min and then 4-N,N-dimethylaminopyridine (DMAP) (92.8 mg, 0.76 mmol, 0.2 eq) and I2 (1.44 gm, 5.7 mmol, 1.5 eq) are added successively and stirred at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of 10 heavy atoms, with a fraction Csp3 of 0.62 . The SMILES representation of the molecule is IC=1C(=O)CCC(C=1)©C .Chemical Reactions Analysis

The [2+2] cycloaddition reaction of cyclohexenone and its derivatives with vinyl acetate has been studied . Computations showed that this reaction occurs via a stepwise mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 260.5±30.0 °C at 760 mmHg, and a molar refractivity of 49.8±0.4 cm3 . The compound has 1 H-bond acceptor and 0 H-bond donors .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

2-Iodo-4,4-dimethylcyclohex-2-enone has been utilized in the synthesis of complex organic compounds. For instance, Näf and Decorzant (1974) demonstrated its use in the synthesis of damascones, ionones, and carotenoids, highlighting a new method to produce γ-damascone (Näf & Decorzant, 1974). Takahashi et al. (2016) also employed it in an enantioselective synthesis of the tricyclic core of (+)-strigol, a seed germination stimulant for root parasitic weeds (Takahashi, Ogura, Enomoto, & Kuwahara, 2016).

Computational and Structural Studies

Eryılmaz et al. (2017) conducted a computational study on a related compound, (E)-3-(2-Chlorostyryl)-5,5-Dimethylcyclohex-2-Enone, which indicates the broader research interest in similar cyclohexenone derivatives for their structural and electronic properties (Eryılmaz, Gul, Kozak, & Inkaya, 2017). Yang et al. (2011) examined the crystal structure of a related compound, which contributes to understanding the molecular geometry and interactions in this class of compounds (Yang, Zhou, Zhang, & Hu, 2011).

Photophysical and Photochemical Applications

The photochemical properties of cyclohex-2-enones, closely related to this compound, have been studied by Childs et al. (1979), indicating the potential use of these compounds in photochemical reactions (Childs, Hine, & Hung, 1979). Lohmeyer and Margaretha (2005) also explored the photocycloaddition of 5,5-dimethylcyclohex-2-enone, demonstrating its utility in light-induced chemical transformations (Lohmeyer & Margaretha, 2005).

Green Chemistry Applications

In the realm of sustainable chemistry, Zhang and Shang (2010) described a green synthesis approach using a compound structurally similar to this compound, showcasing the potential of these compounds in eco-friendly chemical processes (Zhang & Shang, 2010).

Medicinal Chemistry and Biological Applications

Kokila, Kiran, and Ramakrishna (2017) investigated the anticancer properties of a cyclohexane derivative, suggesting the potential medicinal applications of compounds related to this compound (Kokila, Kiran, & Ramakrishna, 2017). Similarly, Jackson and Ley (1981) synthesized a compound from 4,4-dimethylcyclohex-2-enone showing insect antifeedant properties, indicating the relevance of these compounds in developing bioactive agents (Jackson & Ley, 1981).

Safety and Hazards

Propiedades

IUPAC Name |

2-iodo-4,4-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO/c1-8(2)4-3-7(10)6(9)5-8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYIUYNQBWWXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butyldimethylsilyl)oxy]piperidine](/img/structure/B3187485.png)

![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)